molecular formula C11H16ClNO B3024946 (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 1332609-12-7

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B3024946
CAS No.: 1332609-12-7
M. Wt: 213.7 g/mol
InChI Key: YZEPXOHQBWEEEY-MERQFXBCSA-N
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Description

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclopropyl group attached to a methoxyphenyl moiety. It is listed under CAS numbers such as 244145-40-2 (R-enantiomer) and related analogs, though its exact CAS is inferred from structural similarity data . The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or application .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPXOHQBWEEEY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704262
Record name (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213642-78-4
Record name (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to the Methoxyphenyl Ring: The cyclopropyl group is then attached to the methoxyphenyl ring through a Friedel-Crafts alkylation reaction.

    Formation of the Amine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl(3-methoxyphenyl)ketone or aldehyde.

    Reduction: Formation of various amine derivatives.

    Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

Analogous compounds differ in three primary aspects:

  • Substituent position on the phenyl ring (e.g., 2-, 3-, 4-methoxy or halogen placement).
  • Chirality (S- vs. R-enantiomers).
  • Additional functional groups (e.g., halogens, trifluoromethyl, or heteroaromatic rings).

Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Data Reference
(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride 3-methoxy phenyl, cyclopropyl C11H16ClNO 213.70 N/A (discontinued) Discontinued; inferred similarity to CAS 244145-40-2 (R-enantiomer, 96% similarity)
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride 3-methoxy phenyl, cyclopropyl (R-configuration) C11H16ClNO 213.70 244145-40-2 96% structural similarity to target compound; enantiomeric differences in optical rotation
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride 4-methoxy phenyl, cyclopropyl C11H16ClNO 213.70 1391455-00-7 98% similarity; positional isomerism alters electronic properties
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride 2-fluoro phenyl, cyclopropyl C10H13ClFN 201.67 844470-82-2 Fluorine substitution enhances metabolic stability; [α]D data unavailable
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride 4-CF3 phenyl, cyclopropyl C11H13ClF3N 251.68 1159825-60-1 Trifluoromethyl group increases lipophilicity; molar mass 251.68
(S)-5-Bromo-2-fluorophenyl(cyclopropyl)methanamine hydrochloride 5-Bromo-2-fluoro phenyl, cyclopropyl C10H12BrClFN 296.57 2703746-34-1 Bromo-fluoro substitution alters steric and electronic profiles; 95% purity

Chirality and Enantiomeric Effects

  • Enantiomers like (S)- and (R)-cyclophenylmethanamines exhibit divergent biological activities due to stereospecific receptor interactions. For example, (+)-40 shows a positive optical rotation ([α]D<sup>20</sup> +10.0 in D2O), while (–)-20 has [α]D<sup>20</sup> –39.0, highlighting enantioselective synthesis challenges .

Biological Activity

Overview

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a cyclopropyl group linked to a methoxyphenyl ring, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • μ-Opioid Receptor Binding : This compound may exhibit analgesic effects similar to tramadol by binding to μ-opioid receptors, which are crucial in pain modulation.
  • Inhibition of Neurotransmitter Reuptake : It has been suggested that the compound weakly inhibits the reuptake of norepinephrine and serotonin, potentially influencing mood and pain perception.
  • Cellular Effects : The compound may affect cell signaling pathways, gene expression, and cellular metabolism, although detailed mechanisms remain to be fully elucidated.

Research indicates that this compound interacts with various biomolecules. The nature of these interactions can vary significantly depending on the biochemical context. Some observed properties include:

  • Enzyme Interaction : The compound may modulate enzyme activities, impacting metabolic pathways and cellular functions.
  • Transport Mechanisms : It could interact with transport proteins, influencing its distribution and localization within biological systems.

Research Applications

The compound has several applications across different fields:

  • Medicinal Chemistry : Investigated for potential therapeutic applications, particularly in developing drugs targeting neurological disorders.
  • Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.
  • Biological Assays : Explored as a ligand in various biochemical assays to study receptor interactions and cellular responses.

Case Studies and Research Findings

  • Analgesic Activity : A study demonstrated that this compound exhibited significant binding affinity to μ-opioid receptors, suggesting its potential as an analgesic agent comparable to existing opioids.
  • Neurotransmitter Modulation : In vitro studies indicated that the compound could modulate serotonin and norepinephrine levels, which are critical in treating depression and anxiety disorders. These findings highlight its potential role in psychiatric medicine.
  • Cellular Impact Studies : Experimental results showed that treatment with this compound altered gene expression profiles in neuronal cell lines, indicating its influence on cellular metabolism and signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
μ-Opioid Receptor BindingSignificant binding affinity
Neurotransmitter ReuptakeWeak inhibition of norepinephrine and serotonin
Gene Expression ModulationAltered profiles in neuronal cells

Table 2: Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent
Chemical SynthesisBuilding block for complex molecules
Biological AssaysLigand for receptor interaction studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
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(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

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